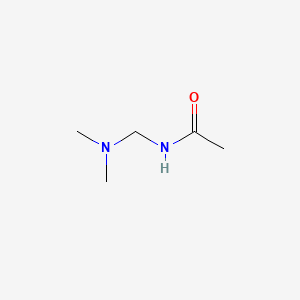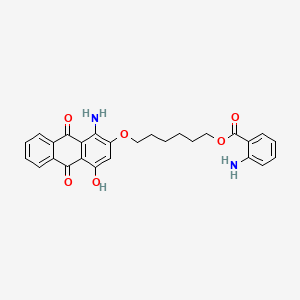
9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- is a complex organic compound belonging to the anthracenedione family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, characterized by the presence of amino, hydroxy, and benzoyloxy groups, contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- typically involves multiple steps, starting from anthracene. The key steps include:
Oxidation of Anthracene: Anthracene is oxidized to form 9,10-anthraquinone.
Hydroxylation: The addition of hydroxy groups to the anthraquinone core.
Benzoylation: The attachment of benzoyloxy groups to the amino-substituted anthraquinone.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and amination processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinone structure, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
The major products formed from these reactions include various substituted anthracenediones, which can have different functional groups and properties.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including antiviral and immunomodulatory effects.
Industry: Utilized in the production of colorants and as an analytical reagent for metal ion detection.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- involves its interaction with cellular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and cellular membranes.
Pathways Involved: It may inhibit specific enzymes, induce oxidative stress, and modulate signaling pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-2-methyl-9,10-anthracenedione: Known for its use in dye synthesis.
1,4-Diamino-9,10-anthracenedione: Investigated for its anticancer properties.
1-Hydroxy-9,10-anthracenedione: Used as an intermediate in organic synthesis.
Uniqueness
9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields.
Propriétés
Numéro CAS |
32873-14-6 |
|---|---|
Formule moléculaire |
C27H26N2O6 |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
6-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyhexyl 2-aminobenzoate |
InChI |
InChI=1S/C27H26N2O6/c28-19-12-6-5-11-18(19)27(33)35-14-8-2-1-7-13-34-21-15-20(30)22-23(24(21)29)26(32)17-10-4-3-9-16(17)25(22)31/h3-6,9-12,15,30H,1-2,7-8,13-14,28-29H2 |
Clé InChI |
LNGCJIMMQCMQFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCOC(=O)C4=CC=CC=C4N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


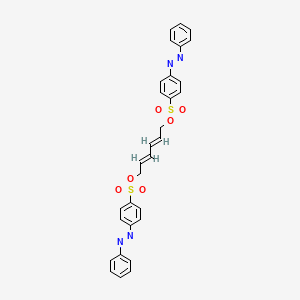
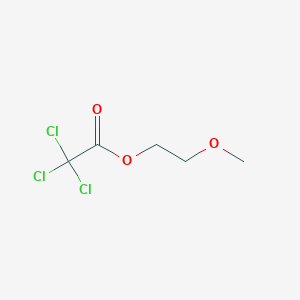
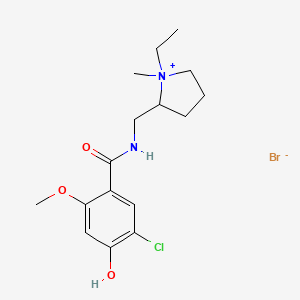
![(2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B13830802.png)
![1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide](/img/structure/B13830806.png)

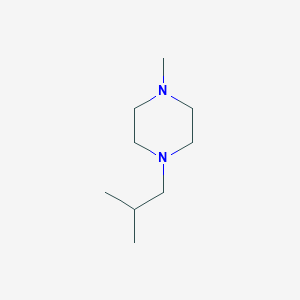
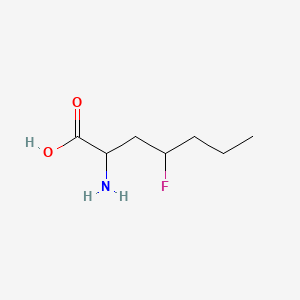

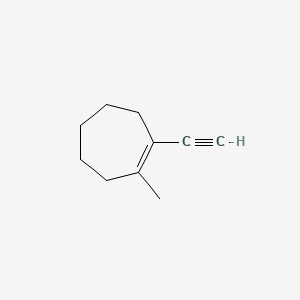
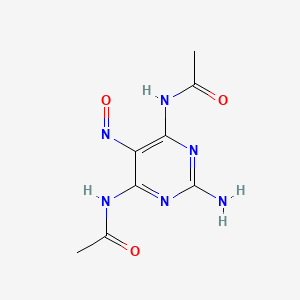
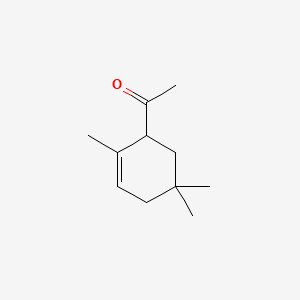
![[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate](/img/structure/B13830862.png)
